Cas no 2229537-44-2 (2-1-(hydroxymethyl)cyclobutyl-2-methylpropan-1-ol)

2-1-(hydroxymethyl)cyclobutyl-2-methylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-1-(hydroxymethyl)cyclobutyl-2-methylpropan-1-ol
- 2229537-44-2
- 2-[1-(hydroxymethyl)cyclobutyl]-2-methylpropan-1-ol
- EN300-1809607
-
- インチ: 1S/C9H18O2/c1-8(2,6-10)9(7-11)4-3-5-9/h10-11H,3-7H2,1-2H3
- InChIKey: YECOTFFIPOZODX-UHFFFAOYSA-N
- SMILES: OCC1(CCC1)C(C)(C)CO
計算された属性
- 精确分子量: 158.130679813g/mol
- 同位素质量: 158.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 137
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- XLogP3: 1.2
2-1-(hydroxymethyl)cyclobutyl-2-methylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1809607-10.0g |
2-[1-(hydroxymethyl)cyclobutyl]-2-methylpropan-1-ol |
2229537-44-2 | 10g |
$5590.0 | 2023-06-02 | ||
Enamine | EN300-1809607-5.0g |
2-[1-(hydroxymethyl)cyclobutyl]-2-methylpropan-1-ol |
2229537-44-2 | 5g |
$3770.0 | 2023-06-02 | ||
Enamine | EN300-1809607-2.5g |
2-[1-(hydroxymethyl)cyclobutyl]-2-methylpropan-1-ol |
2229537-44-2 | 2.5g |
$2548.0 | 2023-09-19 | ||
Enamine | EN300-1809607-0.5g |
2-[1-(hydroxymethyl)cyclobutyl]-2-methylpropan-1-ol |
2229537-44-2 | 0.5g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1809607-0.1g |
2-[1-(hydroxymethyl)cyclobutyl]-2-methylpropan-1-ol |
2229537-44-2 | 0.1g |
$1144.0 | 2023-09-19 | ||
Enamine | EN300-1809607-1.0g |
2-[1-(hydroxymethyl)cyclobutyl]-2-methylpropan-1-ol |
2229537-44-2 | 1g |
$1299.0 | 2023-06-02 | ||
Enamine | EN300-1809607-5g |
2-[1-(hydroxymethyl)cyclobutyl]-2-methylpropan-1-ol |
2229537-44-2 | 5g |
$3770.0 | 2023-09-19 | ||
Enamine | EN300-1809607-0.25g |
2-[1-(hydroxymethyl)cyclobutyl]-2-methylpropan-1-ol |
2229537-44-2 | 0.25g |
$1196.0 | 2023-09-19 | ||
Enamine | EN300-1809607-0.05g |
2-[1-(hydroxymethyl)cyclobutyl]-2-methylpropan-1-ol |
2229537-44-2 | 0.05g |
$1091.0 | 2023-09-19 | ||
Enamine | EN300-1809607-1g |
2-[1-(hydroxymethyl)cyclobutyl]-2-methylpropan-1-ol |
2229537-44-2 | 1g |
$1299.0 | 2023-09-19 |
2-1-(hydroxymethyl)cyclobutyl-2-methylpropan-1-ol 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
2-1-(hydroxymethyl)cyclobutyl-2-methylpropan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 2229537-44-2 and Product Name: 2-1-(hydroxymethyl)cyclobutyl-2-methylpropan-1-ol
2-1-(hydroxymethyl)cyclobutyl-2-methylpropan-1-ol, identified by the CAS number 2229537-44-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a cyclobutyl ring substituted with a hydroxymethyl group and a secondary alcohol functionality, has garnered attention due to its structural uniqueness and potential applications in synthetic chemistry and drug development. The presence of both a cyclic and an acyclic moiety in its structure makes it a versatile intermediate for various chemical transformations, which has been explored in recent studies.
The compound's structure, characterized by a cyclobutyl backbone attached to a branched alkyl chain, offers multiple sites for functionalization. This feature is particularly valuable in medicinal chemistry, where such scaffolds are often employed to develop novel bioactive molecules. The hydroxymethyl group and the secondary alcohol functionality provide opportunities for further derivatization, enabling the synthesis of more complex structures with tailored properties. These attributes have made 2-1-(hydroxymethyl)cyclobutyl-2-methylpropan-1-ol a subject of interest for researchers aiming to explore new pharmacophores.
In recent years, the study of heterocyclic compounds has seen significant advancements, particularly in understanding their role in drug discovery. The cyclobutyl ring, being a six-membered saturated heterocycle, is known for its stability and ability to participate in various chemical reactions. Its incorporation into molecular frameworks has been shown to enhance binding affinity and metabolic stability, making it an attractive scaffold for drug development. The compound with CAS No. 2229537-44-2 exemplifies this trend, as it combines the cyclobutyl moiety with other functional groups that can be optimized for specific biological activities.
One of the most compelling aspects of 2-1-(hydroxymethyl)cyclobutyl-2-methylpropan-1-ol is its potential as a building block for more complex molecules. The hydroxymethyl group can be easily transformed into other functional groups such as ethers, esters, or aldehydes through standard organic reactions. Similarly, the secondary alcohol can undergo oxidation to form ketones or reduction to form alcohols, providing multiple pathways for structural diversification. These properties have been exploited in recent synthetic studies aimed at developing novel therapeutic agents.
The pharmaceutical industry has long been interested in cycloalkyl-containing compounds due to their favorable pharmacokinetic properties. Compounds like 2-1-(hydroxymethyl)cyclobutyl-2-methylpropan-1-ol are often investigated for their potential as intermediates in the synthesis of drugs targeting various diseases. For instance, derivatives of cyclobutane have shown promise in the development of antiviral and anticancer agents. The unique structural features of this compound make it a valuable candidate for further exploration in these areas.
Recent research has also highlighted the importance of computational methods in drug discovery. Molecular modeling techniques have been used to predict the binding modes of cycloalkyl-containing compounds to biological targets. These studies have provided insights into how structural modifications can enhance binding affinity and selectivity. In the context of 2-1-(hydroxymethyl)cyclobutyl-2-methylpropan-1-ol, computational studies have suggested that subtle changes in its structure could lead to significant improvements in its biological activity.
The synthesis of complex molecules often requires multi-step reactions involving various reagents and catalysts. In the case of 2-1-(hydroxymethyl)cyclobutyl-2-methylpropan-1-ol, several synthetic routes have been reported that highlight its versatility as an intermediate. One such approach involves the reaction of cyclobutanone with formaldehyde followed by reduction, while another method utilizes ring-closing metathesis to construct the cyclobutyl ring from simpler precursors. These synthetic strategies demonstrate the compound's potential utility in industrial-scale production.
The chemical reactivity of 2-1-(hydroxymethyl)cyclobutyl-2-methylpropan-1-ol has also been explored in terms of its ability to participate in various organic transformations. For example, the hydroxymethyl group can undergo etherification or esterification reactions, while the secondary alcohol can be used in oxidation or reduction processes. These reactions have been studied in detail to understand how they can be harnessed for synthesizing more complex molecules with desired properties.
The environmental impact of chemical synthesis is another important consideration in modern drug development. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce energy consumption during synthesis. In the case of 2-1-(hydroxymethyl)cyclobutyl-2-methylpropan-1-ol, efforts have been made to develop synthetic routes that are more sustainable and environmentally friendly. These efforts align with broader trends in pharmaceutical research aimed at reducing the ecological footprint of drug production.
In conclusion, 2-1-(hydroxymethyl)cyclobutyl-2-methylpropan-1-ol (CAS No. 2229537-44-2) is a compound with significant potential in chemical research and pharmaceutical development. Its unique structural features make it a valuable intermediate for synthesizing more complex molecules with tailored properties. Recent studies have highlighted its importance as a building block for drug discovery and have provided new insights into its reactivity and synthetic applications. As research continues to advance, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.
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